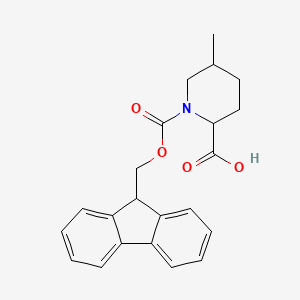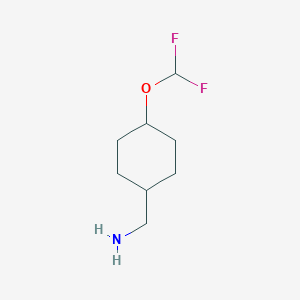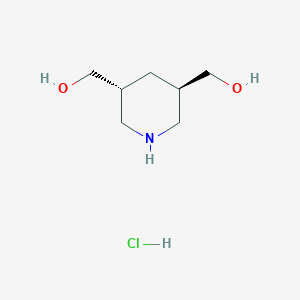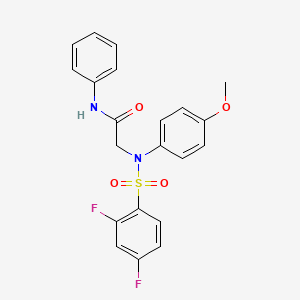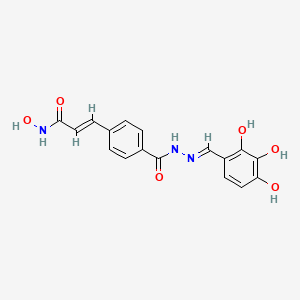
Pandacostat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pandacostat is a nonselective histone deacetylase inhibitor (pan-HDACi) with the chemical formula C17H15N3O6 and a molecular weight of 357.32 g/mol . It is known for its ability to inhibit multiple histone deacetylase enzymes, making it a valuable compound in biochemical and cellular assay systems .
Chemical Reactions Analysis
Pandacostat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pandacostat has a wide range of applications in scientific research:
Mechanism of Action
Pandacostat exerts its effects by inhibiting histone deacetylases, which are enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets of this compound include various histone deacetylase enzymes, and its action involves the modulation of gene expression and inhibition of protein metabolism .
Comparison with Similar Compounds
Pandacostat is unique among histone deacetylase inhibitors due to its nonselective inhibition of multiple histone deacetylase enzymes. Similar compounds include:
Panobinostat: Another nonselective histone deacetylase inhibitor with similar applications in cancer research.
Vorinostat: A selective histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A selective histone deacetylase inhibitor with applications in the treatment of peripheral T-cell lymphoma.
This compound’s broad-spectrum inhibition makes it a valuable tool in studying the comprehensive effects of histone deacetylase inhibition across different biological systems.
Properties
Molecular Formula |
C17H15N3O6 |
|---|---|
Molecular Weight |
357.32 g/mol |
IUPAC Name |
4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H15N3O6/c21-13-7-6-12(15(23)16(13)24)9-18-19-17(25)11-4-1-10(2-5-11)3-8-14(22)20-26/h1-9,21,23-24,26H,(H,19,25)(H,20,22)/b8-3+,18-9+ |
InChI Key |
KGDMFBRXTHKRPA-GRCJMCHGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NO)C(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NO)C(=O)NN=CC2=C(C(=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


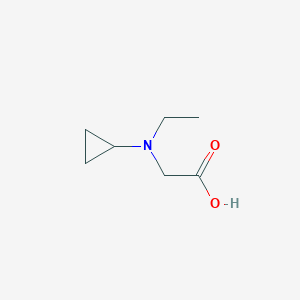
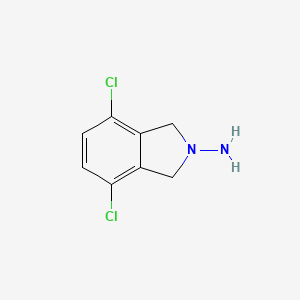
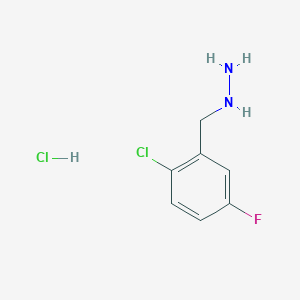
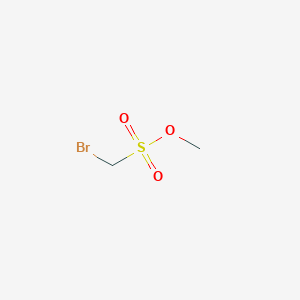

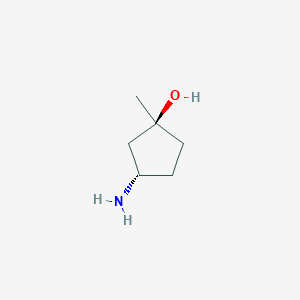
![N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide;hydrochloride](/img/structure/B12979339.png)
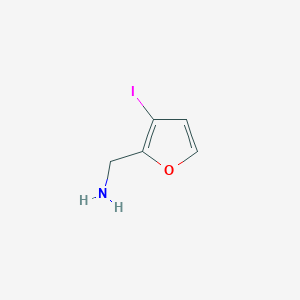
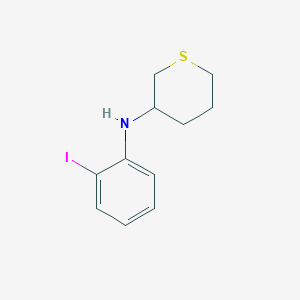
![6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12979350.png)
